molecular formula C22H23FN4O3 B2784410 5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775337-52-4

5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2784410
CAS No.: 1775337-52-4
M. Wt: 410.449
InChI Key: HWDHZAVLYPQKEB-UHFFFAOYSA-N
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Description

5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibitAcetylcholinesterase (AChE) and Glycogen synthase kinase 3β (GSK3β) . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function

Biochemical Pathways

The inhibition of AChE and GSK3β can affect multiple biochemical pathways. AChE is involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in acetylcholine levels, improving neuronal communication . GSK3β is involved in various cellular processes, including cell structure, gene expression, apoptosis, and insulin regulation. Its inhibition can have neuroprotective effects .

Pharmacokinetics

A compound with a similar structure was identified as an orally active antagonist of wnt pathway activity in a mouse xenograft model . This suggests that the compound may have good oral bioavailability.

Result of Action

The inhibition of AChE and GSK3β by the compound can lead to increased acetylcholine levels in the brain and neuroprotective effects, respectively . These effects can potentially improve cognitive function and slow the progression of neurodegenerative diseases.

Properties

IUPAC Name

3-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-30-19-8-2-15(3-9-19)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)17-4-6-18(23)7-5-17/h2-9,16H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHZAVLYPQKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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